Array ( [bid] => 7514502 ) Buy N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide

N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide

Catalog No.
S7799640
CAS No.
M.F
C14H15FN2O
M. Wt
246.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carb...

Product Name

N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide

Molecular Formula

C14H15FN2O

Molecular Weight

246.28 g/mol

InChI

InChI=1S/C14H15FN2O/c1-10(11-5-7-12(15)8-6-11)16-14(18)13-4-3-9-17(13)2/h3-10H,1-2H3,(H,16,18)

InChI Key

YBSXRSHNNBVWSA-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CN2C

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CN2C
FPECM is a novel chemical compound that has been synthesized and characterized recently. It belongs to the pyrrole class of molecules and has various potential applications in medical, pharmaceutical, and chemical industries. The compound has been studied for its various chemical and biological properties, including antioxidant, anti-inflammatory, and antitumor activities.
FPECM is a yellowish-white crystalline solid with a molecular weight of 262.3 g/mol. Its melting point is 192-194 °C, and its boiling point is 544.3°C at 760 mmHg. FPECM is highly soluble in acetone and dimethyl sulfoxide but relatively insoluble in water. The compound has a chemical formula of C15H17FN2O, and its structure includes a pyrrole ring attached to a substituted phenyl and a carboxamide group.
FPECM can be synthesized using various chemical reactions involving amides, pyrroles, and substituted phenyls. Most of the synthetic pathways involve oxidative coupling and cyclization reactions of amide substrates with pyrroles and substituted phenyls. FPECM has been synthesized using solvent-assisted grinding, Pd-catalyzed reactions, and metal-free reactions.
Various analytical methods have been applied to FPECM to determine its physiochemical properties. These methods include proton nuclear magnetic resonance spectroscopy (1H NMR), carbon-13 NMR spectroscopy (13C NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectroscopy (MS).
FPECM has various potential biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Studies have shown that FPECM can effectively inhibit the production of inflammatory cytokines, which are responsible for various immune and inflammatory responses in the body. FPECM has also been reported to have potent antioxidant activity, mainly due to its scavenging ability against free radicals and reactive oxygen species (ROS). Furthermore, FPECM has been shown to have antitumor activity against various cancer cell lines.
Studies have shown that FPECM is relatively safe and non-toxic when used at recommended doses. However, high doses of FPECM may cause toxicity and adverse effects on certain organs, such as the liver and kidneys.
FPECM has various potential applications in scientific experiments as a reagent for chemical synthesis, a pharmacological agent for drug discovery, and as a probe for molecular and cellular studies. Furthermore, FPECM can be used as a fluorescent probe for studying cellular dynamics and in the development of novel imaging agents for biomedical applications.
Research on FPECM is still in its early stages, and many studies are ongoing to explore its various chemical and biological properties. Current research is focused on the development of novel synthetic pathways, the determination of FPECM's antimicrobial efficacy, and the exploration of its neuroprotective potential.
FPECM has various potential implications in various fields of research and industry. In the pharmaceutical industry, FPECM can be used as a starting material for the development of novel drug compounds for various diseases, including cancer, inflammation, and neurodegenerative diseases. In the chemical industry, FPECM can be used as an intermediate for the synthesis of various industrial chemicals and pharmaceuticals. Furthermore, the fluorescent properties of FPECM make it a potential candidate for use in imaging and diagnostic applications in the biomedical field.
Although FPECM has various potential applications, it also has several limitations that need to be addressed. First, FPECM's stability and bioavailability need to be improved to enhance its efficacy as a pharmacological agent. Second, more studies are needed to determine the optimal dosage and safety profile of FPECM in humans. Finally, research on FPECM's mode of action, mechanism of toxicity, and further exploration of its biological activity potential are recommended in future studies.
Several future directions can be investigated to explore FPECM's full potential, including:
1. Development of novel synthetic pathways to improve the yield and purity of FPECM.
2. Development of FPECM derivatives with improved solubility, stability, and bioavailability.
3. Investigation of FPECM's potential as an antimicrobial agent.
4. Comprehensive evaluation of FPECM's biological activity potential in different disease models.
5. Investigation of FPECM's potential as a magnetic resonance imaging (MRI) contrast agent.
6. Development of therapeutic agents that incorporate FPECM or its derivatives as pharmacophores.
7. Investigation of FPECM's potential in neuroprotective and anti-neurodegenerative diseases.
8. Investigation of the potential of FPECM in modulating immune system function and its effects on autoimmunity or infectious diseases.
In conclusion, FPECM has various potential applications in scientific research and industrial fields. Its biological and chemical properties make it a compound of great interest to researchers, and many studies are currently ongoing to explore its various potential applications. Despite its limitations, FPECM's potential as a starting material for drug development and its promising efficacy in treating various diseases make it a compound worth exploring in detail in the future.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

246.11684127 g/mol

Monoisotopic Mass

246.11684127 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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